2-((3,4-Dimethoxyphenethyl)amino)quinazolin-4(1H)-one

Lipophilicity Lead Optimization ADME Prediction

2-((3,4-Dimethoxyphenethyl)amino)quinazolin-4(1H)-one (CAS 61741-47-7) is a synthetic 2-aminoquinazolin-4(1H)-one derivative with molecular formula C₁₈H₁₉N₃O₃ and molecular weight 325.4 g/mol. The compound belongs to the quinazolinone family, a privileged scaffold in medicinal chemistry with documented activity across anti-cancer, anti-inflammatory, and CNS-targeted programs.

Molecular Formula C18H19N3O3
Molecular Weight 325.4 g/mol
CAS No. 61741-47-7
Cat. No. B12928700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3,4-Dimethoxyphenethyl)amino)quinazolin-4(1H)-one
CAS61741-47-7
Molecular FormulaC18H19N3O3
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC2=NC3=CC=CC=C3C(=O)N2)OC
InChIInChI=1S/C18H19N3O3/c1-23-15-8-7-12(11-16(15)24-2)9-10-19-18-20-14-6-4-3-5-13(14)17(22)21-18/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21,22)
InChIKeyAYTRTDDDNOJUAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3,4-Dimethoxyphenethyl)amino)quinazolin-4(1H)-one (CAS 61741-47-7): Structural and Physicochemical Baseline for Sourcing Decisions


2-((3,4-Dimethoxyphenethyl)amino)quinazolin-4(1H)-one (CAS 61741-47-7) is a synthetic 2-aminoquinazolin-4(1H)-one derivative with molecular formula C₁₈H₁₉N₃O₃ and molecular weight 325.4 g/mol . The compound belongs to the quinazolinone family, a privileged scaffold in medicinal chemistry with documented activity across anti-cancer, anti-inflammatory, and CNS-targeted programs . Its computed physicochemical profile — XLogP3 of 2.4, topological polar surface area (TPSA) of 72 Ų, two hydrogen bond donors, and six rotatable bonds — places it within favorable oral drug-like space, though distinct from its nearest halogenated and regioisomeric analogs in ways that directly impact formulation, permeability, and target engagement .

Why In-Class Quinazolinone Analogs Cannot Be Interchanged with 2-((3,4-Dimethoxyphenethyl)amino)quinazolin-4(1H)-one (CAS 61741-47-7)


Quinazolinones bearing the same 3,4-dimethoxyphenethyl motif exhibit substantial differences in computed lipophilicity, hydrogen-bonding capacity, and molecular weight depending on the position and nature of substituents on the quinazolinone core . The 7-chloro analog (CAS 61741-60-4) carries a +0.6 log unit increase in XLogP3 and a +34.4 g/mol molecular weight penalty versus the unsubstituted parent, directly impacting passive permeability and solubility . Conversely, the 3-substituted regioisomer (CAS 62787-40-0) lacks hydrogen bond donor capacity entirely (HBD = 0 vs. HBD = 2), precluding key donor–acceptor interactions that the 2-amino linkage enables . These differences are not cosmetic; they alter in vitro ADME parameters and target recognition in measurable ways, making generic substitution scientifically unsupportable without confirmatory head-to-head data.

Quantitative Differentiation Evidence: 2-((3,4-Dimethoxyphenethyl)amino)quinazolin-4(1H)-one (CAS 61741-47-7) vs. Closest Structural Analogs


Lipophilicity and Molecular Weight Advantage vs. 7-Chloro Analog (CAS 61741-60-4)

The unsubstituted target compound exhibits a computed XLogP3 of 2.4, which is 0.6 log units lower than the 7-chloro analog (XLogP3 = 3.0) . Its molecular weight (325.4 g/mol) is 34.4 g/mol (9.6%) lower than the chloro derivative (359.8 g/mol) . Topological polar surface area (TPSA) is identical at 72 Ų for both compounds, confirming that the lipophilicity shift arises purely from chlorine introduction without altering polar surface interactions .

Lipophilicity Lead Optimization ADME Prediction Quinazolinone SAR

Hydrogen Bond Donor Capacity Differentiation vs. 3-Substituted Regioisomer (CAS 62787-40-0)

The target compound, with a 2-amino linkage, possesses two hydrogen bond donors (HBD = 2), whereas the 3-substituted regioisomer — 3-(3,4-dimethoxyphenethyl)quinazolin-4(3H)-one (CAS 62787-40-0) — has zero hydrogen bond donors (HBD = 0) . This fundamental difference arises from the N-substitution pattern: the 3-position alkylation eliminates the lactam N–H donor, while the 2-amino group in the target compound retains both N–H donors on the quinazolinone ring .

Hydrogen Bonding Regioisomer Differentiation Target Engagement Quinazolinone Core Modification

Conformational Flexibility Advantage from Ethyl Linker vs. Direct Anilino Analog (CAS 61741-35-3)

The target compound incorporates an ethyl spacer (–CH₂CH₂–) between the 2-amino group and the 3,4-dimethoxyphenyl ring, yielding six rotatable bonds. In contrast, the direct anilino analog 2-((3,4-dimethoxyphenyl)amino)quinazolin-4(1H)-one (CAS 61741-35-3) eliminates this spacer, reducing rotatable bonds to approximately four and constraining the dimethoxyphenyl ring closer to the quinazolinone core . The molecular weight penalty for this added flexibility is 28.1 g/mol (+9.4%), but the structural consequence is a greater conformational sampling volume that can access binding pockets unreachable by the rigid anilino analog .

Conformational Flexibility Linker Optimization Binding Pocket Accommodation Quinazolinone SAR

Class-Level Evidence: Quinazoline-2,4-diamine SAR Supports the 2-Amino Scaffold as a Privileged Pharmacophore for CNS Multi-Target Engagement

Although direct assay data for CAS 61741-47-7 are not available in the peer-reviewed literature, closely related 2-aminoquinazoline derivatives bearing the 3,4-dimethoxyphenethyl substituent have demonstrated quantifiable multi-target activity. In a 2017 study, compound 9h (8-chloro-N⁴-(3,4-dimethoxyphenethyl)-N²-isopropylquinazoline-2,4-diamine) was identified as the most potent Aβ42 aggregation inhibitor in the series with an IC₅₀ of approximately 1.5 µM . The unsubstituted quinazoline analog 8h exhibited Aβ40 aggregation inhibition with IC₅₀ = 900 nM, 3.6-fold more potent than curcumin (IC₅₀ = 3.3 µM), and dual ChE inhibition (AChE IC₅₀ = 8.6 µM; BuChE IC₅₀ = 2.6 µM) . These data establish the 2-aminoquinazoline scaffold — with the 3,4-dimethoxyphenethyl motif — as capable of low-micromolar target engagement without the structural complexity of CP-100,356-type polycyclic derivatives .

Alzheimer's Disease Multi-Target Agents Aβ Aggregation Cholinesterase Inhibition Quinazoline SAR

Patent Landscape: 2-Aminoquinazolinone Derivatives Claimed as PI3K Inhibitors with Defined Structural Scope

International patent application WO2021215537A1, filed in 2021, specifically claims 2-heteroarylaminoquinazolinone derivatives as PI3K inhibitors . The generic Markush structure explicitly encompasses the 2-aminoquinazolin-4(1H)-one core with aryl/heteroaryl substitution at the 2-amino position, establishing intellectual property precedent for this scaffold in kinase inhibition. This patent provides a synthetic roadmap and biological rationale for the 2-amino substitution pattern that distinguishes CAS 61741-47-7 from 3-substituted quinazolinones, which are not covered by this patent family .

PI3K Inhibition Kinase Inhibitor Quinazolinone Patent Lead Scaffold

Optimal Application Scenarios for 2-((3,4-Dimethoxyphenethyl)amino)quinazolin-4(1H)-one (CAS 61741-47-7) Based on Quantitative Differentiation Evidence


CNS-Targeted Lead Optimization Requiring Low Lipophilicity and Hydrogen Bond Donor Capacity

For neuroscience programs — particularly Alzheimer's disease multi-target agent design — where CNS penetration requires XLogP3 ≤ 3 and hydrogen bond donor capacity is mechanistically required for cholinesterase or amyloid binding, CAS 61741-47-7 (XLogP3 = 2.4, HBD = 2) is the preferred non-halogenated quinazolinone scaffold over the 7-chloro analog (XLogP3 = 3.0, HBD = 2) and the 3-substituted regioisomer (XLogP3 = 2.8, HBD = 0) . Class-level SAR from Mohamed et al. (2017) demonstrates that close structural analogs achieve Aβ aggregation IC₅₀ values of 0.9–1.5 µM and BuChE IC₅₀ of 2.6 µM, providing a quantitative benchmark for derivative design .

Kinase Inhibitor Medicinal Chemistry Programs Aligned with Patent Claims on 2-Aminoquinazolinones

In PI3K or related kinase inhibitor discovery, the 2-amino substitution pattern of CAS 61741-47-7 aligns with the generic claims of WO2021215537A1, which explicitly covers 2-heteroarylaminoquinazolinone derivatives as PI3K inhibitors . The compound serves as a synthetically tractable core for library enumeration, offering a privileged hydrogen-bonding motif for kinase hinge-binding that is absent in 3-substituted quinazolinones (HBD = 0) and is not obscured by the additional lipophilicity of chloro-substituted analogs .

Hit-to-Lead Expansion Where Conformational Flexibility from the Ethyl Linker Is Required

When target binding pockets demand conformational adaptation of the dimethoxyphenyl pharmacophore, the ethyl linker in CAS 61741-47-7 (6 rotatable bonds) provides greater spatial sampling than the direct anilino analog CAS 61741-35-3 (≈4 rotatable bonds) . This makes the target compound the superior starting scaffold for fragment-based or structure-guided optimization campaigns where linker flexibility has been shown to enhance induced-fit binding and selectivity profiles.

ADME Screening Panels Distinguishing Intrinsic vs. Halogen-Driven Lipophilicity Effects

For discovery DMPK groups running parallel analog panels, CAS 61741-47-7 (XLogP3 = 2.4, MW = 325.4) provides the baseline reference against which the impact of halogen introduction can be measured: the 7-chloro analog shows a +0.6 logP shift and +34.4 g/mol MW increase with no change in TPSA . This makes the unsubstituted compound essential as an internal control for deconvoluting intrinsic scaffold properties from substituent-driven effects on solubility, permeability, and metabolic stability.

Quote Request

Request a Quote for 2-((3,4-Dimethoxyphenethyl)amino)quinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.